2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine
Overview
Description
2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine is an organic compound that belongs to the class of benzoxazoles. This compound is characterized by the presence of a bromine and fluorine atom on the phenyl ring, which is attached to a benzoxazole core. It is used in various fields of scientific research due to its unique chemical properties.
Scientific Research Applications
2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
Target of Action
It’s structurally related compound, 2-bromo-5-fluorophenol, is used for the synthesis of polycyclic 5-ht3 and 5-ht4 antagonists . These are receptors involved in the serotonin system, which plays a key role in many biological processes, including the regulation of mood, cognition, learning, memory, and numerous physiological processes.
Mode of Action
If we consider its potential role as a precursor in the synthesis of 5-ht3 and 5-ht4 antagonists, it might interact with these receptors, thereby modulating the serotonin system .
Biochemical Pathways
If it acts on the 5-ht3 and 5-ht4 receptors, it could influence the serotonin system, which is involved in numerous biochemical pathways related to mood, cognition, and various physiological processes .
Result of Action
If it acts as an antagonist at the 5-ht3 and 5-ht4 receptors, it could potentially modulate the serotonin system and thereby influence mood, cognition, and various physiological processes .
Biochemical Analysis
Biochemical Properties
2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many drugs and endogenous compounds. The nature of these interactions often involves binding to the active site of the enzyme, leading to either inhibition or activation of its catalytic activity .
Cellular Effects
The effects of this compound on cellular processes are profound. This compound has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, it can modulate the activity of signaling pathways such as the MAPK/ERK pathway, which is involved in cell proliferation and differentiation. Additionally, this compound can alter the expression of genes related to apoptosis and cell cycle regulation .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to changes in their conformation and activity. For instance, it may inhibit the activity of certain kinases by binding to their ATP-binding sites, thereby preventing phosphorylation of target proteins. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings have been studied extensively. This compound exhibits stability under various conditions, but it can degrade over time, leading to changes in its activity. Long-term studies have shown that prolonged exposure to this compound can result in sustained alterations in cellular function, including changes in cell proliferation and apoptosis rates .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At low doses, it may exhibit beneficial effects, such as enhanced cell survival and reduced inflammation. At high doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefits without significant adverse effects.
Metabolic Pathways
This compound is involved in various metabolic pathways. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further interact with other biomolecules. These interactions can affect metabolic flux and alter the levels of key metabolites, influencing overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and accumulate in specific tissues, such as the liver and kidneys. Its localization and accumulation can impact its activity and function within the body .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2-bromo-5-fluoroaniline and salicylic acid.
Cyclization Reaction: The 2-bromo-5-fluoroaniline undergoes a cyclization reaction with salicylic acid in the presence of a dehydrating agent such as polyphosphoric acid to form the benzoxazole ring.
Amination: The resulting intermediate is then subjected to amination to introduce the amine group at the 5-position of the benzoxazole ring.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems for reagent addition and product isolation can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides.
Reduction Reactions: Reduction can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) and dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield a new amine derivative, while oxidation can produce a ketone or aldehyde.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-5-fluorobenzyl alcohol
- 2-Bromo-5-fluorophenyl tert-butyl carbonate
Uniqueness
2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine is unique due to its benzoxazole core, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(2-bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8BrFN2O/c14-10-3-1-7(15)5-9(10)13-17-11-6-8(16)2-4-12(11)18-13/h1-6H,16H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSPVGBUPECVFLV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N)N=C(O2)C3=C(C=CC(=C3)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8BrFN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60640744 | |
Record name | 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1016507-27-9 | |
Record name | 2-(2-Bromo-5-fluorophenyl)-5-benzoxazolamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1016507-27-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(2-Bromo-5-fluorophenyl)-1,3-benzoxazol-5-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60640744 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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